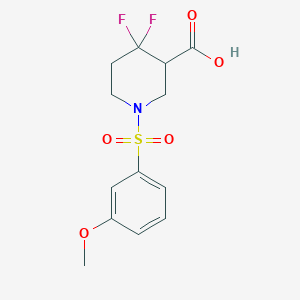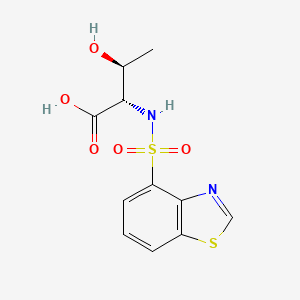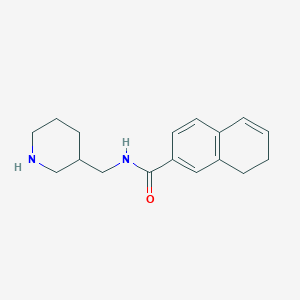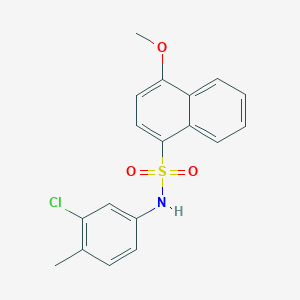![molecular formula C16H19N3O B7415443 N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide](/img/structure/B7415443.png)
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide is a compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with an acetamide group and an ethylphenylmethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzylamine with 3-acetylpyridine under appropriate conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amide derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-amide structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have shown significant biological activity.
Uniqueness
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its ethylphenylmethylamino group provides additional sites for chemical modification and potential interactions with biological targets.
特性
IUPAC Name |
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-13-6-4-5-7-14(13)10-17-16-9-8-15(11-18-16)19-12(2)20/h4-9,11H,3,10H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYLPGMZJKHCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CNC2=NC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[(2-Fluorophenyl)methyl]piperidin-1-yl]sulfonylbutanoic acid](/img/structure/B7415372.png)
![3-[1-[(1-Cyanocyclopropyl)methylsulfonyl]piperidin-4-yl]-2-methylpropanoic acid](/img/structure/B7415379.png)
![5-[(1-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)sulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7415388.png)
![4-[(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7415398.png)

![4-chloro-3-fluoro-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]benzamide](/img/structure/B7415415.png)

![2-(2-cyclopropylpyridin-4-yl)oxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7415423.png)
![2-[(2R,4S)-1-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B7415425.png)
![1-ethyl-4-methyl-5-[(5-methyl-1H-imidazol-2-yl)sulfonylmethyl]triazole](/img/structure/B7415430.png)
![N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B7415435.png)
![3-[(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylamino)methyl]-1-methylquinolin-2-one](/img/structure/B7415436.png)
